Transcriptomic Selectivity Profile of CDK9 inhibitor HH1 in Cancer Cells
HH1 exhibits a distinct transcriptomic signature that serves as a benchmark for CDK9-specific inhibition. A 2022 study used RNA-sequencing to demonstrate that the transcriptional changes induced by the natural product toyocamycin closely resembled those caused by HH1 [1]. While HH1's direct CDK9 IC50 is not publicly reported in this study, the transcriptomic congruence with toyocamycin, which displays an IC50 of 79 nM for CDK9 versus 0.67-15 µM for other CDKs (a selectivity ratio of 8.5- to 190-fold) [2], supports HH1's functional selectivity as a CDK9 inhibitor [1].
| Evidence Dimension | Functional Transcriptomic Selectivity |
|---|---|
| Target Compound Data | Transcriptomic signature indicative of specific CDK9 inhibition [1] |
| Comparator Or Baseline | Toyocamycin (transcriptomically equivalent to HH1): CDK9 IC50 = 79 nM; other CDK IC50 = 670-15,000 nM [2] |
| Quantified Difference | For toyocamycin (a functional proxy), CDK9 inhibition is 8.5x to 190x more potent than inhibition of other CDKs [2]. |
| Conditions | Human colon cancer cells and kinase assays [1][2] |
Why This Matters
This data positions HH1 as a chemical tool with a defined transcriptional outcome profile, allowing researchers to more confidently attribute observed biological effects to CDK9 inhibition compared to using less selective, pan-CDK inhibitors like flavopiridol.
- [1] Pandey, S., et al. (2022). Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. Cancers, 14(14), 3340. View Source
- [2] CiteAb. (2025). Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. View Source
